5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-6(2)5-13-7(3)9-11-8(4-10)14-12-9/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMSMGUSGDGKRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C)C1=NOC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101172152 | |
| Record name | 1,2,4-Oxadiazole, 5-(chloromethyl)-3-[1-(2-methylpropoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101172152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354949-51-1 | |
| Record name | 1,2,4-Oxadiazole, 5-(chloromethyl)-3-[1-(2-methylpropoxy)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354949-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Oxadiazole, 5-(chloromethyl)-3-[1-(2-methylpropoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101172152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyl ketone with an amidoxime in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution reactions with diverse reagents under mild conditions.
Table 1: Substitution Reactions of the Chloromethyl Group
Key findings:
-
Ammonolysis proceeds efficiently in polar aprotic solvents (e.g., DMF) with tertiary amine bases .
-
Thiol substitution requires milder bases (e.g., K₂CO₃) and shorter reaction times .
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole ring exhibits stability under acidic conditions but participates in cyclization and rearrangement reactions.
Table 2: Ring-Based Reactions
Notable observations:
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Thermal rearrangement produces isoxazole derivatives through ring contraction .
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Hydrolysis cleaves the oxadiazole ring to yield hydrazide intermediates, enabling further functionalization .
Ether Group Reactivity
The 2-methylpropoxyethyl side chain undergoes cleavage under strong acidic or oxidative conditions:
Table 3: Ether Cleavage Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HBr (48%) | AcOH, reflux, 6h | 3-(Hydroxyethyl)-5-(chloromethyl)-1,2,4-oxadiazole | 85% | |
| BBr₃ | DCM, -78°C → RT | Dealkylated oxadiazole with free hydroxyl group | 78% |
Mechanistic insight:
-
Protonation of the ether oxygen facilitates nucleophilic attack by bromide ions in HBr-mediated cleavage .
Catalytic Coupling Reactions
The chloromethyl group participates in cross-coupling reactions under transition metal catalysis:
Table 4: Coupling Reactions
| Catalyst System | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, CuI | Arylboronic acids | Biaryl-methyl derivatives | 67% | |
| InCl₃, ultrasound | Malononitrile | Pyrano-oxadiazole hybrids | 89% |
Optimized conditions:
Stability Under Oxidative Conditions
The compound resists oxidation at the oxadiazole ring but undergoes side-chain modifications:
Scientific Research Applications
Biological Activities
Research indicates that 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole exhibits a range of biological activities:
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of oxadiazoles. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The incorporation of specific substituents can enhance this activity significantly.
Anti-inflammatory Effects
Oxadiazole derivatives are also being investigated for their anti-inflammatory properties. Compounds similar to this compound have demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .
Anticancer Potential
The unique structure of oxadiazoles allows them to interact with various cellular pathways implicated in cancer progression. Preliminary studies suggest that these compounds may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives in pharmaceutical applications:
- Study on Antimicrobial Activity : A series of 1,2,4-oxadiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results showed that certain compounds had a minimum inhibitory concentration (MIC) as low as 25 µg/mL .
- Anti-inflammatory Research : A study evaluated the anti-inflammatory effects of a new oxadiazole derivative compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The results indicated comparable efficacy with reduced side effects .
Data Table: Biological Activities of Oxadiazoles
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activities or disruption of cellular processes. The oxadiazole ring can also interact with metal ions and other biomolecules, modulating their functions.
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Aryl vs. Alkyl Substituents : Aryl groups (e.g., phenyl, 4-methylphenyl) favor π-π interactions with biological targets but reduce solubility. The target compound’s ether-containing alkyl chain improves solubility while retaining moderate lipophilicity .
- Electron-Withdrawing Groups : The trifluoromethyl group in 3-(3-trifluoromethylphenyl) analogs enhances resistance to oxidative metabolism, a feature absent in the target compound .
- Steric Effects : Branched substituents (e.g., 1-chloro-2-methylpropan-2-yl) may hinder enzymatic degradation but complicate synthetic accessibility compared to the target’s linear ether chain .
Substituent Variations at Position 5
The chloromethyl group at position 5 is conserved across most analogs, enabling cross-coupling reactions. Exceptions include:
- 5-Ethyl-3-[(3-pyrrolidinylmethoxy)methyl]-1,2,4-oxadiazole : Ethyl substitution reduces electrophilicity, limiting utility in nucleophilic reactions but improving stability .
Biological Activity
The compound 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom, which contribute significantly to their pharmacological properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be described by the following features:
- Molecular Formula : CHClNO
- Molecular Weight : 229.67 g/mol
- IUPAC Name : this compound
This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research.
Anti-inflammatory Activity
Research has shown that oxadiazole derivatives exhibit significant anti-inflammatory properties. A study investigating various oxadiazole compounds found that those with specific substitutions demonstrated enhanced anti-inflammatory effects when tested using the carrageenan-induced rat paw edema model. The anti-inflammatory activity was measured by the inhibition of paw edema at different time intervals post-administration.
| Compound | Dose (mg/kg) | Inhibition of Paw Edema after 3h (%) | Inhibition of Paw Edema after 6h (%) |
|---|---|---|---|
| C-1 | 30 | 3.28 ± 0.28 | 58.24 |
| C-2 | 30 | 2.48 ± 0.23 | 56.48 |
| C-3 | 30 | 3.46 ± 0.22 | 51.16 |
| C-4 | 30 | 1.62 ± 0.27 | 70.98 |
| Control | - | 0.36 ± 0.28 | - |
| Indomethacin (standard) | 40 | 1.78 ± 0.34 | 66.44 |
The results indicate that certain derivatives of oxadiazole can provide better anti-inflammatory responses compared to standard drugs like indomethacin .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of oxadiazole derivatives against various bacterial and fungal strains. For instance, a series of synthesized oxadiazoles were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Research highlights include:
- Antibacterial Activity : Oxadiazole derivatives exhibited activity comparable to known antibiotics.
- Antifungal Activity : Some compounds showed effectiveness against fungal strains such as Candida albicans.
The mechanism by which oxadiazoles exert their biological effects often involves interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Some studies suggest that oxadiazoles can inhibit enzymes involved in inflammatory pathways.
- Modulation of Gene Expression : Certain derivatives may influence the expression of genes related to inflammation and immune response.
Case Study: Synthesis and Characterization
In a recent study, researchers synthesized a new series of oxadiazole derivatives including the targeted compound. Characterization was performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the successful synthesis and purity of the compounds .
Research Findings on Efficacy
A systematic review of literature regarding oxadiazole derivatives indicates:
- Broad Spectrum Activity : Compounds have been reported to possess not only anti-inflammatory but also analgesic and antipyretic properties.
- Potential for Drug Development : Given their diverse biological activities, oxadiazoles are being explored as potential leads in drug discovery for inflammatory diseases and infections.
Q & A
Q. What are the optimized synthetic routes for 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole, and how are yields improved?
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, chloromethyl oxadiazoles are synthesized by reacting hydrazides with chloroacetic acid derivatives under reflux in polar aprotic solvents like DMSO or DMF. A key step involves refluxing precursors (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in DMSO for 18 hours, followed by cooling, filtration, and crystallization (water-ethanol) to achieve yields of ~65% . Optimizations include:
- Temperature control : Prolonged reflux (18–24 hours) ensures complete cyclization.
- Solvent selection : DMSO enhances reactivity due to its high polarity.
- Purification : Flash column chromatography (e.g., SiO₂, hexane:ethyl acetate gradients) improves purity, as seen in derivatives with >95% purity .
Q. Table 1: Representative Synthetic Conditions
| Precursor | Solvent | Time (h) | Yield (%) | Purity Method | Reference |
|---|---|---|---|---|---|
| Hydrazide derivatives | DMSO | 18 | 65 | NMR, elemental analysis | |
| Piperidine-linked oxadiazoles | DME | 24 | 99 | SFC, HRMS |
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, chloromethyl protons resonate at δ 4.74–4.78 ppm in CDCl₃ .
- Mass Spectrometry : ESI-MS or HRMS validates molecular ions (e.g., [M+H]⁺ at m/z 195 for 3-phenyl derivatives) .
- Thermal Analysis : DSC evaluates stability (e.g., decomposition >200°C for energetic derivatives) .
- X-ray Crystallography : Resolves regiochemistry, as demonstrated for oxadiazole salts .
Advanced Research Questions
Q. How do structural modifications at the chloromethyl group influence biological activity?
The chloromethyl group serves as a reactive handle for derivatization. For instance:
- Cyanide substitution : Reaction with KCN replaces Cl with CN, enabling access to nitrile derivatives. However, unexpected decyanation can occur, forming alkane byproducts under specific conditions .
- Biological activity : Chloromethyl-to-amine substitutions (e.g., piperidine linkages) enhance apoptosis induction in cancer cells. Derivatives with 3-chlorothiophene substituents show IC₅₀ values <10 µM in breast cancer models .
Q. Table 2: Impact of Substituents on Bioactivity
| Derivative | Target Pathway | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 3-Chlorothiophene-phenyl | TIP47/IGF II receptor | 0.8 µM (T47D) | |
| 4-Methoxyphenyl-piperidine | MAP kinase | 12 µM (MDA-MB-231) |
Q. What contradictions exist in reported biological data, and how can they be resolved?
Some derivatives exhibit cell line-specific activity. For example, 5-(3-chlorothiophen-2-yl) derivatives are potent against breast (T47D) and colorectal cancers but inactive in lung cancer models. This suggests target heterogeneity or differential expression of molecular targets like TIP47 . Resolution strategies:
Q. How can computational methods guide the design of high-performance derivatives?
- Density Functional Theory (DFT) : Predicts detonation velocity (e.g., 9046 m/s) and pressure (37.4 GPa) for energetic materials by optimizing geometries (Gaussian 03) .
- Molecular Docking : Identifies binding poses with targets like MAP kinase. For example, 4-aminophenol hybrids show hydrogen bonding with kinase active sites .
Q. What are the stability challenges for this compound under physiological conditions?
- Hydrolytic sensitivity : The chloromethyl group undergoes hydrolysis in aqueous media (t₁/₂ ~2 hours at pH 7.4). Stabilization strategies include prodrug formulations (e.g., ester-protected derivatives) .
- Thermal stability : Oxadiazole rings decompose above 200°C, limiting applications in high-temperature environments .
Q. How does enantioselectivity impact the pharmacological profile of chiral derivatives?
Chiral piperidine derivatives synthesized via iridium-catalyzed amination show 97% enantiomeric excess (ee). The (S)-enantiomer of 3z exhibits 3-fold higher potency than the (R)-form in kinase inhibition assays, emphasizing the need for asymmetric synthesis .
Methodological Recommendations
- Synthetic protocols : Prioritize DMSO/DMF for cyclization and flash chromatography for purification .
- Bioassays : Use caspase-3/7 activation assays and flow cytometry (cell cycle analysis) for apoptosis screening .
- Data reconciliation : Cross-validate contradictory bioactivity results with target engagement studies (e.g., siRNA knockdown of TIP47) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
